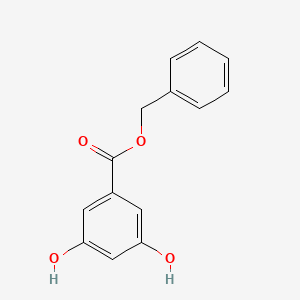
3,5-Dihydroxybenzoic acid phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxybenzoic acid phenylmethyl ester is an organic compound that belongs to the class of hydroxybenzoic acids It is a derivative of 3,5-dihydroxybenzoic acid, where the carboxyl group is esterified with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxybenzoic acid phenylmethyl ester typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3,5-Dihydroxybenzoic acid+Benzyl alcoholAcid catalyst3,5-Dihydroxybenzoic acid phenylmethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 3,5-dihydroxybenzoic acid phenylmethyl ester can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
3,5-Dihydroxybenzoic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dihydroxybenzoic acid phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester group can undergo hydrolysis, releasing 3,5-dihydroxybenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
- 3,4-Dihydroxybenzoic acid phenylmethyl ester
- 3,5-Dimethoxybenzoic acid phenylmethyl ester
- 3,5-Dihydroxybenzoic acid methyl ester
Comparison: 3,5-Dihydroxybenzoic acid phenylmethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
InChI Key |
BYFNNXDSSRJGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















